6-Fluoro-4-iodo-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
6-Fluoro-4-iodo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of fluorine and iodine atoms in the structure of this compound makes it a unique and valuable compound in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-iodo-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by iodination and fluorination steps . The reaction conditions often include the use of solvents such as 1,4-dioxane and reagents like phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same synthetic routes used in laboratory settings but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-iodo-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
6-Fluoro-4-iodo-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Fluoro-4-iodo-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and receptors, leading to the modulation of cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
6-Fluoro-4-iodo-1H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridine: Lacks the fluorine and iodine substituents, making it less reactive in certain chemical reactions.
6-Chloro-4-iodo-1H-pyrazolo[3,4-b]pyridine: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.
Properties
Molecular Formula |
C6H3FIN3 |
---|---|
Molecular Weight |
263.01 g/mol |
IUPAC Name |
6-fluoro-4-iodo-1H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C6H3FIN3/c7-5-1-4(8)3-2-9-11-6(3)10-5/h1-2H,(H,9,10,11) |
InChI Key |
GZBIYWBNVSRTKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(NN=C2)N=C1F)I |
Origin of Product |
United States |
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